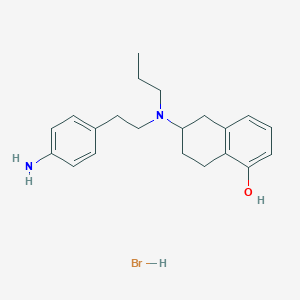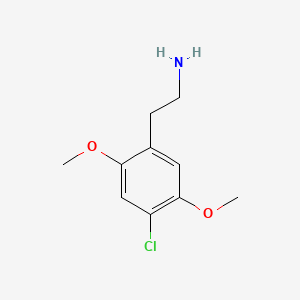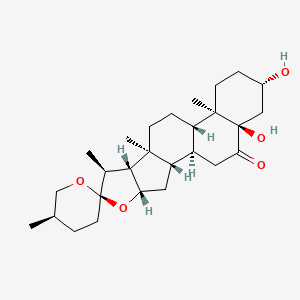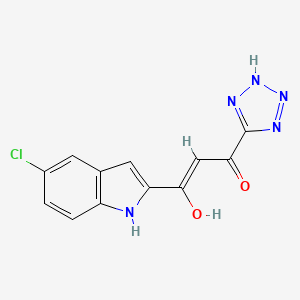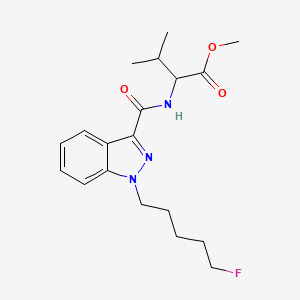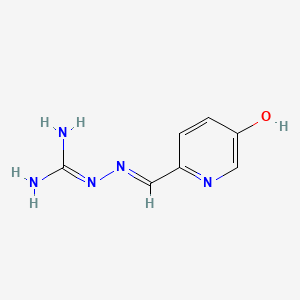
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 601 is a N-acylated serine-linked nonphosphorylated acylglucosamine-derived lipid A analog.
Applications De Recherche Scientifique
Thermal Characterization
Guanylhydrazone derivatives, including compounds similar to 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide, have been studied for their thermal behavior using thermal analysis techniques. These techniques include differential scanning calorimetry and thermogravimetry, contributing to the characterization and evaluation of their stability, which is crucial for therapeutic applications (Galvão et al., 2015).
Synthesis of Substituted Pyrazoles
Enaminones, which are key intermediates in synthesizing substituted pyrazoles, have shown potential in creating compounds with antitumor and antimicrobial activities. These compounds' synthesis involves reactions with active methylene compounds, leading to various derivatives with significant biological activities (Riyadh, 2011).
Development of 2-Aminoimidazoles
A divergent synthesis of substituted 2-aminoimidazoles has been developed, starting from 2-aminopyrimidines. These compounds are synthesized using conventional heating or microwave irradiation, highlighting the versatility of this approach in producing biologically significant molecules (Ermolat'ev & Van der Eycken, 2008).
Synthesis of Pyrimidine Derivatives
Research has focused on synthesizing various pyrimidine derivatives, starting from compounds like pyrimidin-4-one-2-thione. These derivatives show promise in biological applications, including their potential as antimicrobial agents (Attaby & Eldin, 1999).
Oxyfunctionalization Using Whole Cells
The use of whole cells of Burkholderia sp. has been explored for the oxyfunctionalization of pyridine derivatives. This method is promising for preparing various hydroxylated pyridines, important intermediates in pharmaceutical production (Stankevičiūtė et al., 2016).
Preparation of Novel Diaminopyrazole Derivatives
The preparation of novel diaminopyrazole derivatives, involving the coupling of sulfa drugs with active methylene compounds, has been studied. These compounds, synthesized by treating hydrazones with hydrazines, have been evaluated for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (El-Gaby et al., 2002).
Propriétés
Numéro CAS |
50696-27-0 |
|---|---|
Nom du produit |
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide |
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 |
Nom IUPAC |
Hydrazinecarboximidamide, 2-((5-hydroxy-2-pyridinyl)methylene)- |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12)/b11-3+ |
Clé InChI |
OEMUUZJTCZMSOY-QDEBKDIKSA-N |
SMILES |
OC1=CN=C(/C=N/NC(N)=N)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 601; A601; A-601 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



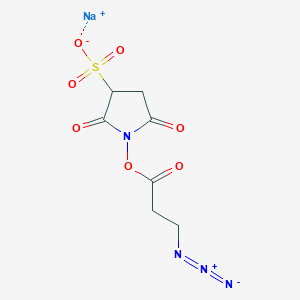

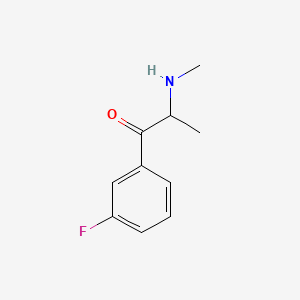
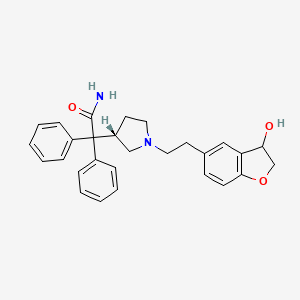
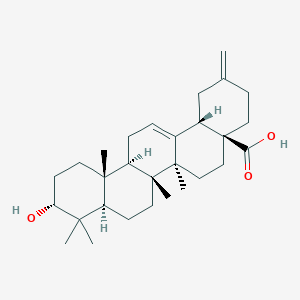
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
